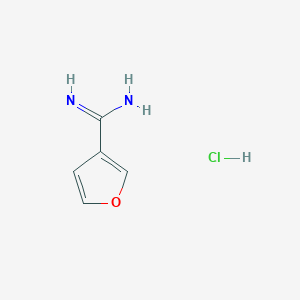

Furan-3-carboximidamide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

furan-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLCJJIXGGSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381491 | |

| Record name | Furan-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54649-21-7 | |

| Record name | Furan-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of Furan-3-carboximidamide Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Abstract

This in-depth technical guide delves into the discovery and history of Furan-3-carboximidamide Hydrochloride, a notable heterocyclic compound. While a singular "discovery" event is not prominent in the historical record, its emergence is a logical consequence of the rich history of furan chemistry and the development of seminal synthetic methodologies. This guide will explore the historical context of furan chemistry, detail the pivotal synthetic routes to this compound, and illuminate its contemporary relevance as a potential modulator of nitric oxide synthase. Detailed experimental protocols for its synthesis and biological evaluation are provided for the benefit of researchers, scientists, and drug development professionals.

Introduction: A Synthesis of Historical Threads

The story of this compound is not one of a sudden breakthrough, but rather the confluence of over a century of organic chemistry exploration. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has been a subject of scientific curiosity since the 18th century.[1] The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, and furan itself was first prepared by Heinrich Limpricht in 1870.[1] The versatility and unique electronic properties of the furan scaffold have made it a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2][3][4]

The second critical thread in the history of this compound is the development of methods to synthesize amidines, a functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. The most significant of these is the Pinner reaction, first described by Adolf Pinner in 1877.[5] This reaction provides a reliable method for converting nitriles into amidines via an imino ester intermediate.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 54649-21-7 | Internal Data |

| Molecular Formula | C₅H₇ClN₂O | Internal Data |

| Molecular Weight | 146.58 g/mol | Internal Data |

| Appearance | White to off-white crystalline solid | Internal Data |

| Solubility | Soluble in water and polar organic solvents | Internal Data |

The Synthetic Pathway: From Furan to Amidine

The synthesis of this compound is a two-step process that begins with the preparation of its nitrile precursor, Furan-3-carbonitrile.

Synthesis of Furan-3-carbonitrile

The introduction of a cyano group at the 3-position of the furan ring is a non-trivial synthetic challenge due to the inherent reactivity of the furan nucleus.[7] While various methods for the synthesis of substituted furans exist, such as the Paal-Knorr and Feist-Benary syntheses, the direct and selective functionalization at the 3-position often requires specific strategies.[1][7] A common and effective method involves the cyanation of a 3-halofuran, such as 3-bromofuran.[8][9]

Modern approaches often utilize palladium-catalyzed cross-coupling reactions, which have become a cornerstone of C-C bond formation in organic synthesis.[10] The use of a palladium catalyst in conjunction with a cyanide source, such as potassium hexacyanoferrate(II), offers a practical and less toxic alternative to traditional methods employing copper(I) cyanide.[10][11]

The Pinner Reaction: Formation of this compound

With Furan-3-carbonitrile in hand, the final step is the conversion of the nitrile group to a carboximidamide hydrochloride. The Pinner reaction is the quintessential method for this transformation.[5] The reaction proceeds by treating the nitrile with an anhydrous alcohol in the presence of hydrogen chloride gas. This forms an intermediate imino ester hydrochloride, often referred to as a "Pinner salt."[6][12][13] Subsequent treatment of the Pinner salt with ammonia leads to the desired amidine hydrochloride.[5][12]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

The biological significance of this compound lies in its potential to act as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes.[14] However, the overproduction of NO by NOS is implicated in various pathological conditions, including neurodegenerative diseases and chronic inflammation. Therefore, the development of NOS inhibitors is a significant area of therapeutic research.

The furan scaffold is present in a variety of biologically active compounds, and furan derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[2][4][15] The carboximidamide group of this compound is a key structural feature that suggests its potential as a NOS inhibitor. This functional group is a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS. This structural mimicry allows the molecule to potentially bind to the active site of the enzyme, thereby inhibiting the production of nitric oxide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a representative biological assay for evaluating its activity as a NOS inhibitor.

Synthesis of Furan-3-carbonitrile

Materials:

-

3-Bromofuran

-

Potassium hexacyanoferrate(II)

-

Palladium(II) acetate

-

Sodium carbonate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Diatomaceous earth

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromofuran (1.0 eq), potassium hexacyanoferrate(II) (0.4 eq), palladium(II) acetate (0.02 eq), and sodium carbonate (2.0 eq).

-

Under a nitrogen atmosphere, add anhydrous DMF (5 mL per mmol of 3-bromofuran).

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional toluene.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Furan-3-carbonitrile.

Synthesis of this compound (Pinner Reaction)[12]

Materials:

-

Furan-3-carbonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

Procedure:

-

Dissolve Furan-3-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 30-60 minutes, ensuring the reaction remains at 0 °C.

-

Seal the reaction vessel and store at 4 °C for 24-48 hours, during which time the Pinner salt will precipitate.

-

Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Suspend the Pinner salt in anhydrous ethanol and cool to 0 °C.

-

Bubble dry ammonia gas through the suspension until saturation.

-

Stir the mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to induce crystallization.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)[16][17][18][19]

Materials:

-

Purified recombinant NOS (e.g., nNOS, iNOS)

-

L-Arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

-

HEPES buffer (pH 7.4)

-

This compound (test compound)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing L-arginine, NADPH, calmodulin (if required), and BH4 in HEPES buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., water or DMSO).

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the purified NOS enzyme to each well.

-

Incubate the plate at 37 °C for 30-60 minutes.

-

Stop the reaction by adding Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Solution B to each well and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the amount of nitrite produced in each well.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a fascinating intersection of historical synthetic chemistry and modern medicinal research. Its synthesis, rooted in the classic Pinner reaction, and its potential as a nitric oxide synthase inhibitor highlight the enduring relevance of fundamental organic chemistry in the quest for novel therapeutic agents. The furan scaffold continues to be a rich source of biologically active molecules, and the exploration of derivatives such as this compound will undoubtedly continue to yield valuable insights into drug design and development. Future research should focus on elucidating the precise binding mode of this compound with the different NOS isoforms and exploring its in vivo efficacy in relevant disease models.

References

-

BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Furan. Retrieved from [Link]

-

PubMed Central. (n.d.). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests. Retrieved from [Link]

- Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 133-139.

- Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 41(1).

- World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(12), 1937-1948.

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- RSC Publishing. (2021). Cyanation of aryl halides using potassium hexacyanoferrate(ii)

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Wikipedia. (2024). Pinner reaction. Retrieved from [Link]

-

ResearchGate. (2008). Improved Pinner Reaction with CPME as a Solvent. Retrieved from [Link]

-

Wikipedia. (2024). Cyanation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

ResearchGate. (1985). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]

-

Request PDF. (2024). Synthesis of condensed furan structures based on 1-aryl-3-bromo-3-nitropropenones. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

-

ResearchGate. (1992). Direct Oxidative Cyanation of Dibenzofuran. Retrieved from [Link]

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. Cyanation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

- 13. Pinner Reaction [organic-chemistry.org]

- 14. bioassaysys.com [bioassaysys.com]

- 15. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

Furan-3-carboximidamide Hydrochloride: A Technical Guide for Researchers

Introduction: The Scientific Merit of Furan-3-carboximidamide Hydrochloride

This compound stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. As a member of the furan family of heterocyclic compounds, it possesses a structural motif known for a wide array of biological activities.[1][2][3] The incorporation of the carboximidamide (amidine) functional group, particularly in its hydrochloride salt form for enhanced stability and solubility, further augments its potential as a versatile building block for novel therapeutic agents.[4] Furan derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This technical guide serves as an in-depth resource for researchers, providing a comprehensive overview of the molecular structure, formula, and a validated, step-by-step protocol for the synthesis and characterization of this compound.

Physicochemical Properties and Molecular Structure

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 54649-21-7 | [5] |

| Molecular Formula | C5H6N2O•HCl | [5] |

| Molecular Weight | 146.57 g/mol | [5] |

| Appearance | White to off-white crystalline solid | Assumed based on typical amidine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents | [4] |

The molecular structure of this compound consists of a furan ring substituted at the 3-position with a carboximidamide group, which is protonated to form the hydrochloride salt. The positive charge is delocalized across the nitrogen atoms of the amidine group, enhancing its stability.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Pinner reaction, a well-established method for converting nitriles into imidates, followed by aminolysis to form the corresponding amidine hydrochloride. The starting material for this synthesis is 3-cyanofuran.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Part 1: Synthesis of Ethyl furan-3-carboximidate hydrochloride (Pinner Reaction Intermediate)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-cyanofuran (1 equivalent) in anhydrous ethanol (5 equivalents).

-

Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for approximately 30 minutes, ensuring the solution becomes saturated.

-

Reaction: Stir the reaction mixture at 0°C for 4 hours.

-

Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12 hours.

-

Precipitation: Add anhydrous diethyl ether to the reaction mixture until a white precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield crude ethyl furan-3-carboximidate hydrochloride.

Part 2: Conversion to this compound

-

Reaction Setup: Dissolve the crude ethyl furan-3-carboximidate hydrochloride from the previous step in anhydrous ethanol in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Aminolysis: Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution for 20 minutes.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Recrystallize the resulting solid from a mixture of ethanol and diethyl ether to obtain pure this compound.

-

Final Product: Isolate the purified product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of this compound

Due to the limited availability of published spectroscopic data for this compound, the following characterization details are based on expected values derived from analogous structures and the known spectral properties of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring. The proton at the C2 position should appear as a singlet at approximately 8.0-8.2 ppm. The proton at the C5 position is expected to be a singlet around 7.6-7.8 ppm, and the proton at the C4 position should appear as a singlet around 6.6-6.8 ppm. The protons of the amidinium group (-C(=NH2+)NH2) are expected to be broad singlets in the range of 8.5-9.5 ppm, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display five signals. The carbon of the carboximidamide group is expected to be in the range of 160-165 ppm. The carbons of the furan ring are anticipated to appear at approximately 145-150 ppm (C2), 110-115 ppm (C3), 105-110 ppm (C4), and 140-145 ppm (C5).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the amidinium group. The C=N stretching vibration is anticipated to appear around 1650-1680 cm⁻¹. Characteristic furan ring vibrations are expected in the regions of 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the protonated molecule [C5H7N2O]+. The calculated exact mass would be approximately 111.0558.

Applications in Research and Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2][3] Furan-amidines, in particular, have been investigated as inhibitors of various enzymes. For instance, non-symmetrical furan amidines have been reported as potent inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase 2), which has implications for cancer chemotherapy and malaria treatment.[6]

The carboximidamide group is a bioisostere for a carboxylate or a urea group and can participate in crucial hydrogen bonding interactions with biological targets. The hydrochloride salt form ensures good aqueous solubility, which is a desirable property for drug candidates.

Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactive amidine group can be further functionalized to explore structure-activity relationships in drug design programs.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its fundamental properties to a detailed synthetic protocol and expected characterization data. The information presented herein is intended to empower researchers and scientists in drug development to effectively synthesize, characterize, and utilize this valuable chemical entity in their pursuit of novel therapeutic agents. The versatile nature of the furan ring, combined with the unique properties of the carboximidamide group, makes this compound a compound of considerable scientific and medicinal potential.

References

-

Clinical and Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. F1000Research. [Link]

-

Evaluation of analogues of furan-amidines as inhibitors of NQO2. PubMed. [Link]

-

The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]

-

Furan-3-carboximidamide | C5H6N2O | CID 2779667. PubChem. [Link]

-

Furan: A Promising Scaffold for Biological Activity. F1000Research. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. Evaluation of analogues of furan-amidines as inhibitors of NQO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Furan-3-carboximidamide Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

Furan-3-carboximidamide hydrochloride emerges from the vast chemical landscape as a molecule of potential therapeutic interest. The furan scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4][5]. However, the specific mechanism of action for this compound remains to be elucidated. This guide is not a declaration of a known mechanism, but rather a comprehensive roadmap for its discovery. We will leverage established principles of drug discovery and molecular pharmacology to propose a robust, multi-pronged investigational strategy. Our approach is grounded in scientific integrity, proposing a self-validating system of experimentation designed to systematically uncover the molecular targets and cellular pathways modulated by this compound.

I. Foundational Insights and Mechanistic Hypotheses

The chemical architecture of this compound, featuring a furan ring and a carboximidamide moiety, provides the initial clues for our investigation. Furan derivatives have been reported to exert their effects through various mechanisms, including enzyme inhibition and modulation of signaling pathways[2][4]. The carboximidamide group, a known bioisostere for other functional groups, can participate in crucial hydrogen bonding interactions with biological targets[2].

Based on the existing literature for related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Inhibition of Inflammatory Pathways. Many furan derivatives exhibit anti-inflammatory properties. This compound may target key enzymes in inflammatory cascades, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Hypothesis 2: Antimicrobial Activity through Essential Enzyme Inhibition. The furan core is present in several antimicrobial agents[1][2]. The subject molecule could potentially inhibit bacterial or fungal enzymes essential for survival, such as DNA gyrase or metabolic enzymes.

-

Hypothesis 3: Anticancer Effects via Kinase Modulation or Apoptosis Induction. The furan nucleus is a component of some anticancer compounds[2][6]. This compound might exert cytotoxic effects on cancer cells by inhibiting protein kinases involved in proliferation or by inducing programmed cell death.

II. A Phased Experimental Approach to Mechanistic Discovery

To systematically investigate these hypotheses, we propose a phased experimental workflow. This workflow is designed to first identify the biological context of the compound's activity, then pinpoint its molecular target, and finally, elucidate the downstream signaling consequences.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase aims to narrow down the potential biological activities of this compound.

Experimental Protocol 1: Comprehensive Bioactivity Profiling

-

Cell-Based Assays:

-

Panel of Cell Lines: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential anticancer activity.

-

Inflammation Models: Utilize in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, and measure the production of inflammatory mediators (e.g., TNF-α, IL-6) by ELISA.

-

Antimicrobial Assays: Test for activity against a panel of clinically relevant bacteria and fungi using standard microbroth dilution methods to determine the minimum inhibitory concentration (MIC).

-

-

Enzyme Inhibition Assays:

-

Perform in vitro enzymatic assays for key targets implicated in the hypothesized mechanisms (e.g., COX-1/COX-2, 5-LOX, a panel of kinases).

-

Data Presentation: Summary of Potential Biological Activities

| Assay Type | Potential Outcome | Implication for Mechanism of Action |

| Cancer Cell Line Panel | Selective cytotoxicity against certain cell types | Potential anticancer agent targeting specific pathways |

| Macrophage Inflammation | Reduction in pro-inflammatory cytokines | Anti-inflammatory activity |

| Microbial Growth | Inhibition of bacterial or fungal growth | Antimicrobial properties |

| Enzyme Inhibition | Direct inhibition of a specific enzyme | Direct enzymatic target |

Phase 2: Molecular Target Deconvolution

Once a primary biological activity is confirmed, the next crucial step is to identify the direct molecular target(s) of this compound.

Experimental Protocol 2: Affinity-Based Target Identification

-

Affinity Chromatography:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with cell lysates from a responsive cell line.

-

Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

-

Drug Affinity Responsive Target Stability (DARTS):

-

Treat cell lysates with varying concentrations of this compound.

-

Subject the lysates to limited proteolysis.

-

Analyze the protein fragments by SDS-PAGE and mass spectrometry to identify proteins that are protected from proteolysis by compound binding.

-

Experimental Workflow for Target Identification

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 3: Target Validation and Pathway Analysis

The final phase involves validating the identified target(s) and mapping the downstream signaling pathways.

Experimental Protocol 3: Target Validation and Functional Characterization

-

Biophysical Validation:

-

Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the direct binding of this compound to the candidate protein(s) and determine the binding affinity.

-

-

Cellular Target Engagement:

-

Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the target protein in a cellular context.

-

-

Pathway Analysis:

-

Once the target is validated, investigate the downstream signaling effects. For instance, if the target is a kinase, use Western blotting to examine the phosphorylation status of its known substrates.

-

Employ transcriptomics (RNA-seq) to get a global view of the gene expression changes induced by the compound.

-

-

Functional Validation:

-

Use siRNA or CRISPR/Cas9 to knock down the expression of the target protein and assess if this phenocopies the effect of the compound.

-

Perform rescue experiments by overexpressing a drug-resistant mutant of the target to see if it reverses the compound's effects.

-

III. Hypothetical Signaling Pathway and Visualization

Assuming our investigation reveals that this compound acts as an inhibitor of a hypothetical kinase, "Kinase X," which is involved in an inflammatory signaling pathway, the pathway could be visualized as follows:

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action.

IV. Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a meticulous process of hypothesis generation, rigorous experimentation, and data-driven refinement. This guide provides a comprehensive and scientifically sound framework for unraveling the therapeutic potential of this compound. By systematically progressing through the proposed phases of research, from broad phenotypic screening to precise target validation and pathway analysis, the scientific community can illuminate the molecular intricacies of this promising molecule. The insights gained will be invaluable for its potential development as a novel therapeutic agent.

V. References

-

New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017). National Institutes of Health. [Link]

-

Pharmacological activity of furan derivatives. (2024). Google AI.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). International Journal of Advanced Biological and Biomedical Research. [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). National Institutes of Health. [Link]

-

Furan-3-carboximidamide. (n.d.). PubChem. [Link]

-

Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021). National Institutes of Health. [Link]

-

Structure of the carboxamide‐containing compounds D–F. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). National Institutes of Health. [Link]

-

Synthetic and pharmacological profile of Furan. (2014). ResearchGate. [Link]

-

Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (n.d.). ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]

-

Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. (n.d.). ResearchGate. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Current and emerging target identification methods for novel antimalarials. (n.d.). National Institutes of Health. [Link]

-

A Review of Recent Advances and Research on Drug Target Identification Methods. (n.d.). National Institutes of Health. [Link]

-

TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. ijabbr.com [ijabbr.com]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. mdpi.com [mdpi.com]

The Furan Scaffold: A Privileged Motif in Drug Discovery and Development

Abstract

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a vast array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of furan-containing compounds, intended for researchers, scientists, and drug development professionals. We will explore the antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Furthermore, this guide will address the critical aspects of furan metabolism and associated toxicities, providing a balanced perspective for future drug design and development endeavors.

Introduction: The Versatility of the Furan Ring

The furan nucleus is a prevalent scaffold in both natural products and synthetic pharmaceuticals.[1] Its planarity, aromaticity, and the presence of a lone pair of electrons on the oxygen atom contribute to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] A key feature of the furan ring is its role as a bioisostere for phenyl and thiophene rings, offering a means to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and pharmacokinetic profile, without drastically altering its core pharmacophoric features.[2] The diverse biological landscape of furan derivatives encompasses a wide spectrum of therapeutic areas, making this scaffold a continuous source of inspiration for medicinal chemists.[3]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Furan-containing compounds have a long history of use as antimicrobials, with nitrofurans being a notable class.[4]

Mechanism of Action

The antimicrobial activity of many furan derivatives, particularly nitrofurans, is attributed to the reductive activation of the nitro group by bacterial nitroreductases.[1] This process generates highly reactive electrophilic intermediates that can indiscriminately damage bacterial macromolecules, including DNA, ribosomal proteins, and enzymes, leading to cell death.[1] This multi-targeted mechanism is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Spectrum of Activity and Structure-Activity Relationships (SAR)

Furan derivatives have demonstrated activity against a broad range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][5] The nature and position of substituents on the furan ring are critical for antimicrobial potency. For instance, the presence of a nitro group at the 5-position is often essential for the antibacterial activity of nitrofurans.[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Furan Derivatives against Various Microbial Strains

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 16 | [7] |

| Staphylococcus aureus | 10-20 | [2] | |

| Furazolidone | Escherichia coli | 16 | [4] |

| Furanone Derivative F131 | Staphylococcus aureus (clinical isolates) | 8-16 | [5] |

| Candida albicans | 32-128 | [5] | |

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans ATCC 76485 | 64 | [8] |

| Candida glabrata ATCC 90030 | 256 | [8] | |

| Candida parapsilosis ATCC 22019 | 512 | [8] | |

| Naphthofuranquinone (TCH-1142) | Candida albicans ATCC 90029 | 0.31 | [9] |

| Furan-based pyrimidine-thiazolidinone (8k) | Escherichia coli | 12.5 | [10] |

| Staphylococcus aureus | 50 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the MIC of an antimicrobial agent.

Protocol 1: Broth Microdilution MIC Assay

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh overnight culture on an appropriate agar plate, suspend a few colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the furan-containing compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

-

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Furan-containing compounds have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action

A primary mechanism of anti-inflammatory action for many furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Some furan-containing compounds exhibit selectivity for COX-2 over the constitutive COX-1 isoform, which is involved in homeostatic functions, potentially leading to a better safety profile with reduced gastrointestinal side effects.[11] Additionally, some furan derivatives have been shown to modulate the activity of transcription factors such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and mitogen-activated protein kinases (MAPKs), which play crucial roles in regulating the inflammatory response.[1]

In Vitro and In Vivo Efficacy

The anti-inflammatory potential of furan derivatives has been demonstrated in various in vitro and in vivo models. In vitro assays typically involve measuring the inhibition of COX enzymes or the suppression of pro-inflammatory cytokine production in cell-based models. In vivo studies, such as the carrageenan-induced paw edema model in rodents, are used to assess the compound's ability to reduce inflammation in a living organism.[12]

Table 2: Anti-inflammatory Activity of Selected Furan Derivatives

| Compound/Derivative | Assay | Target | IC50/ED50 | Reference |

| 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) | Human Whole Blood Assay | COX-2 | 0.28 µM | [11] |

| Carrageenan-induced rat paw edema | In vivo | 1.1 mg/kg | [11] | |

| Furan-based chalcone (DKO7) | DSS-induced gut inflammation in zebrafish | In vivo | - | |

| Furan fatty acids (11M5 and 11D5) | Luciferase reporter assay | PPAR-γ | Agonist | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Protocol 2: Carrageenan-Induced Paw Edema

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the furan-containing compound.

-

-

Compound Administration:

-

Administer the test compound or standard drug intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

-

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The furan scaffold is present in numerous compounds with potent anticancer activity, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[13]

Mechanisms of Action

Furan-containing anticancer agents employ a variety of strategies to combat cancer, including:

-

Induction of Apoptosis: Many furan derivatives trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] This can involve the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[16]

-

Cell Cycle Arrest: Some furan compounds can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing and proliferating.[14]

-

Inhibition of Signaling Pathways: Furan derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the MAPK pathway, which is involved in cell proliferation and survival.[17]

-

Enzyme Inhibition: Certain furan-containing molecules can inhibit enzymes that are crucial for cancer cell growth and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis.[18]

In Vitro Cytotoxicity

The anticancer potential of furan derivatives is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50) of Furan Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based pyridine carbohydrazide (4) | MCF-7 (Breast) | 4.06 | [14] |

| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 | [14] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 (48h) | [19] |

| HT-29 (Colon) | 7.76 (48h) | [19] | |

| 2-(Furan-2-yl)naphthalen-1-ol derivative (18) | SK-BR-3 (Breast) | 1.0 µg/mL | [15] |

| Furan-based derivative (7b) | A549 (Lung) | 6.66 | [3] |

| HT-29 (Colon) | 8.51 | [3] | |

| Furan-based derivative (6) | HT-29 (Colon) | 22.39 | [20] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (9c) | HeLa (Cervical) | 15.6 | [21] |

| HepG2 (Liver) | 31.2 | [21] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 3: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan-containing compound in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Furan-containing compounds have shown promise as neuroprotective agents by combating oxidative stress, neuroinflammation, and excitotoxicity.[4][5]

Mechanism of Action

The neuroprotective effects of furan derivatives are often attributed to their antioxidant properties, which allow them to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage.[22] Some furan compounds can also modulate inflammatory pathways in the brain, reducing neuroinflammation.[22] Furthermore, certain furan derivatives have been found to interact with neurotransmitter systems and protect neurons from excitotoxicity, a process where excessive stimulation of neurons by neurotransmitters like glutamate leads to cell death.[23]

In Vitro Neuroprotection Models

The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults.[23]

Table 4: Neuroprotective Activity of Furan Derivatives

| Compound/Derivative | Assay Model | Neurotoxin | EC50/Activity | Reference |

| Fomannoxin | PC-12 cells | Amyloid-β | >100% viability at 10⁻⁶ M | [24] |

| 2-Arylbenzo[b]furan derivatives | APP/PS1 mice | In vivo | Ameliorated nesting behavior | [4] |

| Furan-based α-aminophosphonate (4c) | SH-SY5Y cells | H₂O₂ | Neuroprotective | [25] |

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a general procedure for evaluating the neuroprotective effects of a furan-containing compound against an oxidative stress-induced insult.

Protocol 4: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a suitable medium.

-

For some applications, differentiate the cells into a more mature neuronal phenotype by treating them with retinoic acid for several days.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the furan-containing compound for a specified period (e.g., 24 hours).

-

-

Induction of Neurotoxicity:

-

Expose the cells to a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

-

-

Assessment of Cell Viability:

-

After the neurotoxin treatment, assess cell viability using the MTT assay (as described in Protocol 3) or other suitable methods like the LDH assay.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.

-

Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.[26]

-

Metabolism and Toxicity: The Double-Edged Sword

While the furan scaffold is a valuable pharmacophore, it is not without its liabilities. The metabolic activation of the furan ring can lead to the formation of reactive metabolites that can cause cellular damage and toxicity, most notably hepatotoxicity.[2]

Bioactivation Pathway

The primary route of furan bioactivation involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1.[6][19] This oxidation generates a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[2] BDA can readily react with cellular nucleophiles, such as the amino acid residues in proteins (e.g., lysine and cysteine) and DNA bases, forming covalent adducts.[14][21] The formation of these adducts can disrupt protein function, induce oxidative stress, and lead to DNA damage, ultimately contributing to cytotoxicity and carcinogenicity.[2]

Strategies to Mitigate Toxicity

Medicinal chemists employ several strategies to mitigate the potential toxicity associated with the furan ring:

-

Substitution: The introduction of substituents on the furan ring can alter its metabolic profile and reduce the formation of reactive metabolites.

-

Bioisosteric Replacement: In some cases, the furan ring can be replaced with other bioisosteres that are less prone to metabolic activation.

-

Dose Optimization: For furan-containing drugs, careful dose selection is crucial to ensure that therapeutic concentrations are achieved without reaching levels that cause significant toxicity.

Conclusion and Future Perspectives

Furan-containing compounds represent a rich and diverse class of molecules with a broad spectrum of biological activities. Their versatility as pharmacophores has led to the development of numerous therapeutic agents and continues to inspire the design of new drug candidates. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic liabilities of the furan scaffold is essential for the successful development of safe and effective furan-based drugs. Future research will likely focus on the development of more selective and potent furan derivatives with improved safety profiles, as well as the exploration of novel therapeutic applications for this privileged heterocyclic motif. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and optimization of the next generation of furan-containing therapeutics.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

-

Alizadeh, S., Hassan-Abadi, H., & Vosooghi, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

El-Sayed, M. A., Abbas, H. S., & El-Henawy, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

-

Trizna, E. Y., Khayrullina, A. R., Gerasimova, D. P., Faizova, R. G., Khabibrakhmanova, A. M., Bogachev, M. I., ... & Kayumov, A. R. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 10(11), 1308. [Link]

-

Özdemir, A., Gökçe, B., Çelik, H., & Kaplancıklı, Z. A. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Molecular and Cellular Biochemistry, 1-17. [Link]

-

Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British journal of pharmacology, 121(1), 105-117. [Link]

-

de Oliveira, C. H., de Medeiros, L. S., da Silva, I. C. R., de Morais, C. D. S. R. X., de Oliveira, A. P., de Assis, C. R. D., ... & de Oliveira, A. G. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Brazilian Journal of Biology, 83. [Link]

-

Mondal, S., Chowdhury, H., & De, A. (2022). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]

-

El-Gamal, M. I., Al-Ameen, A. A., Al-Hazmi, G. A., Al-Omair, M. A., Abdel-Maksoud, M. S., & Baek, D. (2022). Furan-and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS omega, 7(40), 35869-35882. [Link]

-

Gates, L. A., Lu, Y., & Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-602. [Link]

-

Wang, S., Wang, G., Chen, N., Zhang, B., Xin, J., Liu, Y., ... & Ding, Z. (2025). Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. ACS Medicinal Chemistry Letters. [Link]

-

Khakimullina, E. N., Trizna, E. Y., Sharafutdinov, I. S., Latypova, L. Z., Galkina, I. V., & Kayumov, A. R. (2020). Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2 (5H)-Furanone Derivative. Molecules, 25(3), 642. [Link]

-

Dineshkumar, K., Arul, D., Kathiravan, M. K., & Arockiaraj, J. (2023). Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model. European Journal of Pharmacology, 957, 175994. [Link]

-

Chou, T. C., Wu, M. J., & Chen, Y. C. (2020). Synthetic naphthofuranquinone derivatives are effective in eliminating drug-resistant Candida albicans in hyphal, biofilm, and intracellular forms: an application for skin-infection treatment. Frontiers in microbiology, 11, 1989. [Link]

-

Wiese, T. E., Polin, L. A., & White, K. (2012). Antitumor agents 266. Design, synthesis, and biological evaluation of novel 2-(furan-2-yl) naphthalen-1-ol derivatives as potent and selective anti-breast cancer agents. Bioorganic & medicinal chemistry, 20(10), 3350-3358. [Link]

-

Trizna, E. Y., Khayrullina, A. R., Gerasimova, D. P., Faizova, R. G., Khabibrakhmanova, A. M., Bogachev, M. I., ... & Kayumov, A. R. (2017). Antimicrobial effects of sulfonyl derivative of 2 (5H)-furanone against planktonic and biofilm associated methicillin-resistant and-susceptible Staphylococcus aureus. Frontiers in microbiology, 8, 2337. [Link]

-

El-Sayed, M. A., Abbas, H. S., & El-Henawy, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. [Link]

-

Peterson, L. A. (2006). Electrophilic intermediates produced by bioactivation of furan. Drug Metabolism Reviews, 38(4), 615-626. [Link]

-

Patel, R., & Shaikh, S. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 830-838. [Link]

-

Singh, A., Kumar, A., & Singh, R. K. (2022). Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent. ResearchGate. [Link]

-

González-López, O., Tasset-Cuevas, I., Montañez-Godínez, N., Túnez-Fiñana, I., & Muñoz-Castañeda, J. R. (2021). Neuroprotective effects, effective dose 50 (EC50) values, and maximal.... ResearchGate. [Link]

-

Santos, E. L., de Andrade, J. P., da Silva, J. F. M., da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ResearchGate. [Link]

-

Becerra, J., Paredes-Guzman, K., Salinas, C., Bórquez, J., & Simirgiotis, M. J. (2020). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. ResearchGate. [Link]

-

Abd El-Hameed, R. H., El-Shanbaky, H. M., & Mohamed, M. S. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. Bentham Science. [Link]

-

Creative Biolabs. (n.d.). Neurodifferentiation protocol applied to SH-SY5Y cells. ResearchGate. [Link]

-

Das, U., Banik, K., Pathak, S., Joddar, B., & Bishayee, A. (2010). Western blot analysis to examine activation of caspase-9 and.... ResearchGate. [Link]

-

Kumar, A., Singh, S., & Sharma, A. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Moro, S., Chipman, J. K., & Mally, A. (2025). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Creative Biolabs. [Link]

-

Asolkar, R. N., & Kakkar, S. (2014). Structures and COX-2 inhibitory activity of furanone derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Creation of furan pyran heterocycles (Dewick- 2009). ResearchGate. [Link]

-

Chen, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Toxicology and Industrial Health, 39(4), 199-208. [Link]

-

Wójcik-Sikora, A., Błaszkowska, J., & Majewska, A. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1289. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Ameen, A. A., Al-Hazmi, G. A., Al-Omair, M. A., & Baek, D. (2025). Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. Future Medicinal Chemistry. [Link]

-

El-Sayed, M. A., Abbas, H. S., & El-Henawy, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

-

El-Gamal, M. I., Al-Ameen, A. A., Al-Hazmi, G. A., Al-Omair, M. A., Abdel-Maksoud, M. S., & Baek, D. (2022). Furan-and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS omega, 7(40), 35869-35882. [Link]

-

El-Faham, A., Al-Otaibi, E. A., Al-Kahtani, A. A., & Al-Zahrani, A. S. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5406. [Link]

-

Guo, Y., Wang, Y., & Liu, Y. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 1-25. [Link]

-

Xiao, B., Yin, J., Park, M., Liu, J., Li, J. L., Kim, E. L., ... & Jung, J. H. (2012). Design and synthesis of marine fungal phthalide derivatives as PPAR-γ agonists. Bioorganic & medicinal chemistry, 20(16), 4954-4961. [Link]

-

SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. SlideShare. [Link]

-

Crunkhorn, S. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 164(2b), 844-856. [Link]

-

Jung, J. H., Xiao, B., & Yin, J. (2012). Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. Marine drugs, 10(7), 1461-1475. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Covalent Modification of Cytochrome C by Reactive Metabolites of Furan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benthamscience.com [benthamscience.com]

- 18. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Therapeutic Targets of Furan-3-carboximidamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Unknown

Furan-3-carboximidamide Hydrochloride is a small molecule characterized by two key chemical features: a furan ring and a carboximidamide (amidine) functional group. The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds known for diverse activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The furan ring's electronics and ability to form key hydrogen bonds often drive target engagement[1]. The carboximidamide moiety, a strong base, is a well-established pharmacophore, particularly recognized for its role in inhibiting serine proteases and mediating interactions with nucleic acids[4][5].

Despite its intriguing structure, this compound is a largely uncharacterized compound with no established biological targets in the public domain[6][7]. This guide, therefore, serves not as a summary of known interactions, but as a strategic whitepaper for the research professional. It outlines a systematic, multi-pronged approach to deconvolve the therapeutic targets of this molecule, transforming it from a chemical entity into a potential therapeutic lead. We will proceed from data-driven hypothesis generation to unbiased experimental discovery and rigorous validation, providing the causality behind each methodological choice.

Part 1: Hypothesis-Driven Target Exploration (In Silico & Literature-Based)

Before embarking on resource-intensive screening, a logical first step is to generate a set of plausible hypotheses based on the compound's constituent pharmacophores. This approach narrows the search space and informs the design of initial, focused assays.

Hypothesis 1: Inhibition of Serine Proteases The positively charged carboximidamide group is a classic bioisostere for the guanidinium side chain of arginine. Many serine proteases, such as thrombin, trypsin, and Factor Xa, have a conserved aspartate residue in the S1 pocket that recognizes and binds arginine-containing substrates. Amidine-based molecules are known to act as potent inhibitors by mimicking this interaction[4].

-

Proposed Action: Perform molecular docking studies of this compound against the crystal structures of key serine proteases (e.g., Thrombin, Trypsin, Matriptase). This computational approach can predict binding poses and estimate binding affinity, providing a rationale for selecting specific enzymes for in vitro biochemical testing.

Hypothesis 2: Interaction with Nucleic Acids (DNA/RNA) Aromatic amidines are well-documented DNA minor groove binders[5]. The planar furan ring combined with the cationic amidine group could facilitate intercalation or groove binding, leading to downstream effects on transcription, replication, or DNA repair.

-

Proposed Action: Conduct DNA thermal denaturation studies. An increase in the melting temperature (Tm) of DNA in the presence of the compound would indicate a stabilizing interaction. This can be followed by circular dichroism (CD) spectroscopy to confirm binding and elucidate the binding mode[5].

Hypothesis 3: Modulation of Inflammatory or Oncogenic Pathways The furan scaffold is present in numerous compounds with anti-inflammatory and anticancer properties[1][2][8]. For instance, some furan-containing molecules act as COX-2 inhibitors[1][9]. Carboxamide derivatives (structurally related to carboximidamides) have also been explored as inhibitors of targets like PI3Kα and EGFR[8].

-

Proposed Action: Screen the compound in targeted cellular assays. For example, a lipopolysaccharide (LPS)-stimulated macrophage assay could measure the inhibition of nitric oxide or pro-inflammatory cytokines (e.g., TNF-α, IL-6). For oncology, initial screening against a panel of cancer cell lines, such as the NCI-60, could reveal selective antiproliferative activity[5][10].

Part 2: Unbiased Target Discovery Workflows

While hypothesis-driven approaches are efficient, they are inherently biased. To discover novel or unexpected targets, unbiased, proteome-wide techniques are essential. The primary strategy in this domain is affinity-based chemical proteomics.

Workflow 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique aims to identify proteins that physically bind to the compound of interest. The core principle involves immobilizing the compound on a solid support (e.g., beads), incubating it with a complex protein mixture (cell lysate), washing away non-specific binders, and identifying the specifically retained proteins by mass spectrometry.

-

Immobilization: The primary amine of the carboximidamide group provides a potential handle for conjugation to NHS-activated sepharose beads. A linker may be required to ensure the compound is sterically accessible. A crucial control is to prepare "mock" beads where the compound is omitted.

-

Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line like K-562 if antiproliferative effects are observed[8]) and prepare a native cell lysate using a mild detergent to preserve protein complexes.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and the mock beads in parallel.

-

Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove proteins that bind non-specifically to the beads or linker.

-

Elution: Elute the bound proteins. This can be done using a generic method (e.g., SDS-PAGE sample buffer) or, preferably, by competitive elution with an excess of free this compound, which enriches for specific binders.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver staining. Excise unique bands for identification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). For a more comprehensive view, perform in-solution trypsin digestion of the entire eluate followed by LC-MS/MS analysis.

-

Data Analysis: Identify proteins that are significantly enriched on the compound-conjugated beads compared to the mock beads. This list of "hits" contains the putative targets.

AC-MS Workflow Diagram

Part 3: Rigorous Target Validation

Identifying a list of putative targets from an unbiased screen is only the beginning. Each high-confidence hit must be rigorously validated to confirm it is a bona fide target responsible for the compound's biological effects.

Step 1: Confirming Direct Binding (In Vitro)

The first step is to confirm a direct, physical interaction between the compound and the purified candidate protein.

-

Biochemical/Enzymatic Assays: If the candidate is an enzyme, its activity should be measured in the presence of increasing concentrations of this compound to determine a dose-response curve and calculate the IC50 value.

-

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics, confirming a direct interaction without relying on functional activity.

| Validation Technique | Parameter Measured | Example Hypothetical Data |

| Enzymatic Assay (e.g., Thrombin) | IC50 (Inhibitory Concentration 50%) | 1.2 µM |

| Surface Plasmon Resonance (SPR) | KD (Dissociation Constant) | 850 nM |

| Isothermal Titration (ITC) | KD, ΔH (Enthalpy), ΔS (Entropy) | KD: 910 nM, Favorable Enthalpy |

Step 2: Confirming Target Engagement (In Cellulo)

Confirming that the compound binds its target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound.

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (where the non-denatured protein resides) from the precipitated, denatured proteins via centrifugation.

-

Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western Blot or other specific protein detection methods.

-

Analysis: Plot the amount of soluble protein versus temperature. A successful target will show a rightward shift in its melting curve in the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.

CETSA Workflow Diagram

Conclusion

The journey from a simple chemical structure to a validated therapeutic target is a systematic process of inquiry, experimentation, and validation. For a molecule like this compound, the path begins with leveraging its known chemical motifs—the furan ring and the carboximidamide group—to build a set of testable hypotheses targeting proteases, nucleic acids, and key signaling enzymes. This focused approach must be complemented by unbiased, discovery-oriented methods like chemical proteomics to uncover novel interactions. Finally, any putative hit must survive the gauntlet of rigorous validation, confirming direct biochemical binding and, crucially, target engagement within a cellular context. By following this integrated strategy, researchers can effectively de-orphan this compound and unlock its potential therapeutic value.

References

-

Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

-